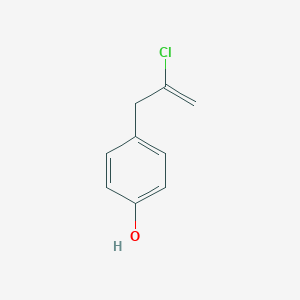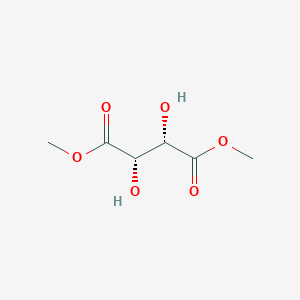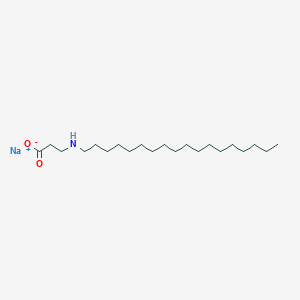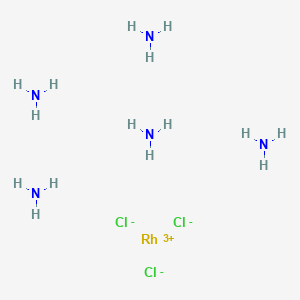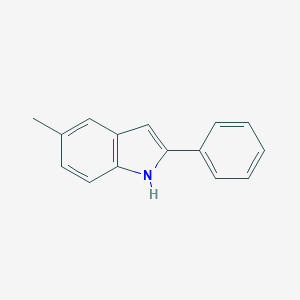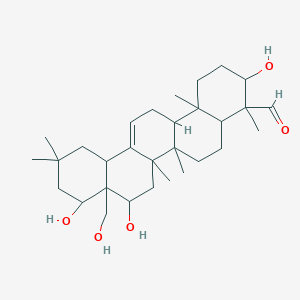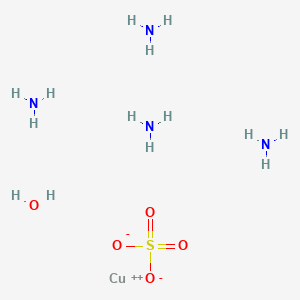
Indium(I)-iodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium monoiodide, also known as Indium (I) iodide, is an inorganic compound with the formula InI. It is used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .
Synthesis Analysis
Indium monoiodide can be prepared from constituent elements and refined by fractional distillation . Partition coefficients in liquid-vapor systems for difficult-to-separate impurities, namely, antimony (0.9), lead (1.8), gallium (0.4), and iron (0.6), have been determined .Molecular Structure Analysis
Indium monoiodide has a linear formula of InI . Its molecular weight is 241.72 . The molecular structure of Indium monoiodide is orthorhombic, space group Cmcm .Chemical Reactions Analysis
Indium monoiodide has been discovered and used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .Physical And Chemical Properties Analysis
Indium monoiodide is anhydrous and comes in the form of beads . It has a 99.999% trace metals basis and ≤15.0 ppm Trace Metal Analysis .Wissenschaftliche Forschungsanwendungen
Photovoltaische Anwendungen
Indium(I)-iodid wurde als bleifreies, von Perovskit inspiriertes Material für photovoltaische Anwendungen bewertet . Die jüngste Entdeckung des photovoltaischen (PV-)Effekts in this compound-Dünnschichten hat erhebliche Aufmerksamkeit auf sich gezogen, da dieses Material eine praktikable, umweltfreundliche Alternative zu den herkömmlichen Bleihalogenid-Perovskiten sein kann .
Photodetektor-Bauelemente
This compound hat einen hervorragenden Photoleitfähigkeitseffekt gezeigt, der zur Herstellung von Photodetektoren mit wettbewerbsfähiger Leistung genutzt wurde . Die lateralen Zwei-Terminal-Bauelemente zeigten einen eher hervorragenden Photoleitfähigkeitseffekt .
Röntgen- und γ-Strahlendetektoren
This compound-Einkristalle sind ein vielversprechendes Material für γ-Strahl- und Röntgendetektoren bei Raumtemperatur . Dies ist auf die hohe durchschnittliche Ordnungszahl von 51 und die große Bandlücke (2 eV) des Materials zurückzuführen .
IR-optisches und akustooptisches Material
InI wurde auch als IR-optisches und akustooptisches Material vorgeschlagen .
Gassensor
This compound wurde als Gassensor vorgeschlagen .
Herstellung von Indium-Cluster- und -Kettenverbindungen
This compound kann zur Herstellung von Indium-Cluster- und -Kettenverbindungen verwendet werden .
Reagenz in organischen Reaktionen
This compound wird als Reagenz verwendet, um organische Reaktionen wie z. B. Cyclisierung und Spaltung von Diselenid oder Disulfid
Wirkmechanismus
Target of Action
Indium(I) iodide, also known as iodoindium or indium monoiodide, is a binary inorganic compound of indium metal and iodine . It is primarily used as a reagent in various organic reactions . The primary targets of Indium(I) iodide are the reactants in these organic reactions, where it acts as a catalyst .
Mode of Action
Indium(I) iodide interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . It can propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare indium-containing complexes .
Biochemical Pathways
The specific biochemical pathways affected by Indium(I) iodide depend on the nature of the organic reactions it is involved in. As a catalyst, it accelerates the reaction rate by lowering the activation energy, thereby influencing the reaction pathway .
Pharmacokinetics
It’s important to note that indium(i) iodide is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of Indium(I) iodide’s action is the successful progression of the organic reactions it catalyzes. By facilitating the breaking and forming of bonds, it enables the transformation of reactants into desired products .
Safety and Hazards
Indium monoiodide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .
Zukünftige Richtungen
Indium monoiodide single crystals are a promising material for room temperature γ-ray and X-ray detectors due to the high average Z number of 51 and the large bandgap (2 eV) of the material . It has also been proposed as an IR optical and acoustooptical material, as well as a gas sensor and photovoltaic material .
Eigenschaften
| { "Design of the Synthesis Pathway": "Indium monoiodide can be synthesized by reacting indium metal with iodine gas in the presence of a reducing agent such as zinc or tin. The reaction takes place at high temperatures and requires careful control of reaction conditions to prevent the formation of unwanted byproducts.", "Starting Materials": ["Indium metal", "Iodine gas", "Reducing agent (Zinc or Tin)"], "Reaction": ["Step 1: Indium metal is added to a reaction vessel.", "Step 2: Iodine gas is introduced into the reaction vessel.", "Step 3: A reducing agent (Zinc or Tin) is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a high temperature (500-600°C) under an inert atmosphere (argon or nitrogen).", "Step 5: The reaction is allowed to proceed for several hours, with careful monitoring to prevent the formation of unwanted byproducts.", "Step 6: The reaction is quenched by cooling the reaction mixture to room temperature.", "Step 7: The resulting solid is collected by filtration and washed with a suitable solvent to remove any impurities."] } | |
| 13966-94-4 | |
Molekularformel |
IIn |
Molekulargewicht |
241.722 g/mol |
IUPAC-Name |
indium(1+);iodide |
InChI |
InChI=1S/HI.In/h1H;/q;+1/p-1 |
InChI-Schlüssel |
FOVZCYAIUZHXGB-UHFFFAOYSA-M |
SMILES |
[In]I |
Kanonische SMILES |
[In+].[I-] |
| 13966-94-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





